Ethyl chloro(2-chlorohex-5-en-1-yl)carbamate
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Overview
Description
Ethyl chloro(2-chlorohex-5-en-1-yl)carbamate is a chemical compound with the molecular formula C9H17Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of both chloro and carbamate functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl chloro(2-chlorohex-5-en-1-yl)carbamate typically involves the reaction of 2-chlorohex-5-en-1-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2-chlorohex-5-en-1-ol+ethyl chloroformate→ethyl chloro(2-chlorohex-5-en-1-yl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl chloro(2-chlorohex-5-en-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Acidic or basic catalysts for hydrolysis.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as ethyl (2-aminohex-5-en-1-yl)carbamate or ethyl (2-thiohex-5-en-1-yl)carbamate can be formed.
Hydrolysis Products: 2-chlorohex-5-en-1-ol and carbamic acid.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Ethyl chloro(2-chlorohex-5-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of carbamate-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl chloro(2-chlorohex-5-en-1-yl)carbamate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis or oxidation. These reactions can lead to the formation of active intermediates that exert biological effects. The specific molecular pathways involved depend on the context of its application, such as its use as an antimicrobial agent or a pharmaceutical intermediate .
Comparison with Similar Compounds
Ethyl (2-chlorohexyl)carbamate: Similar structure but lacks the double bond in the hexyl chain.
Methyl carbamate: A simpler carbamate with a methyl group instead of the ethyl and chlorohexyl groups.
Phenyl carbamate: Contains a phenyl group instead of the ethyl and chlorohexyl groups.
Uniqueness: Ethyl chloro(2-chlorohex-5-en-1-yl)carbamate is unique due to the presence of both chloro and carbamate functional groups, as well as the double bond in the hexyl chain. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
62035-84-1 |
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Molecular Formula |
C9H15Cl2NO2 |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
ethyl N-chloro-N-(2-chlorohex-5-enyl)carbamate |
InChI |
InChI=1S/C9H15Cl2NO2/c1-3-5-6-8(10)7-12(11)9(13)14-4-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
PAWMHDAJXKKTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC(CCC=C)Cl)Cl |
Origin of Product |
United States |
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